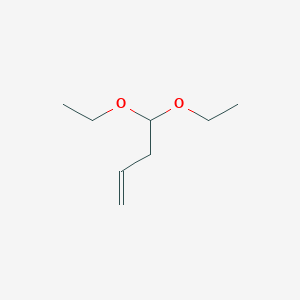

4,4-Diethoxybut-1-ene

Description

Properties

IUPAC Name |

4,4-diethoxybut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCYIYOCMALJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292502 | |

| Record name | 4,4-diethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-36-5 | |

| Record name | 10602-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-diethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butenal diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Diethoxybut-1-ene CAS number and registry information

An In-depth Technical Guide to 4,4-Diethoxybut-1-ene

This technical guide provides a comprehensive overview of this compound, a valuable bifunctional molecule in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical properties, synthetic methodologies, and key applications.

Chemical Identity and Registry Information

This compound, also known as 3-butenal diethyl acetal, is an organic compound featuring both an alkene and an acetal functional group. The acetal group serves as a protected form of an aldehyde, making this compound a useful C4 building block in multi-step synthetic pathways.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 10602-36-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| InChIKey | PRCYIYOCMALJCX-UHFFFAOYSA-N | [1] |

| SMILES | CCOCC(C=C)OCC | [1] |

| Synonyms | 3-Butenal diethyl acetal, 1-Butene, 4,4-diethoxy- | [2] |

| EC Number | 626-612-3 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Boiling Point | 66-67 °C at 50 mm Hg | [2][3] |

| Density | 0.851 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.408 | [2] |

| Flash Point | 93 °F (33.9 °C) | [2] |

| Form | Liquid | [2] |

| LogP (estimated) | 1.825 | [2] |

Synthesis and Experimental Protocols

A plausible synthetic workflow for this compound is the acid-catalyzed acetalization of 3-butenal with ethanol.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile synthetic intermediate. Its utility stems from the presence of two distinct functional groups that can be manipulated selectively.

-

Protected Aldehyde: The diethyl acetal group serves as a stable protecting group for the butyraldehyde moiety. This allows for chemical transformations to be carried out on the alkene part of the molecule without affecting the aldehyde. The aldehyde can be easily deprotected under mild acidic conditions when needed.

-

Alkene Functionality: The terminal double bond can undergo a variety of classical alkene reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.

This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. For instance, the related compound 4,4-dimethoxybut-1-yne is a key intermediate in the synthesis of heterocyclic compounds, functionalized alkenes, and various biomolecules.[4] By analogy, this compound can be used to introduce a four-carbon chain with a latent aldehyde functionality into a target molecule, a common strategy in the total synthesis of complex natural products and in the construction of scaffolds for medicinal chemistry.

Caption: Reactivity pathways of this compound in organic synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference |

| Flammable liquid and vapour | H226 | Flammable liquid and vapour | [2] |

| Skin irritation | H315 | Causes skin irritation | [2] |

| Serious eye irritation | H319 | Causes serious eye irritation | [2] |

| Respiratory irritation | H335 | May cause respiratory irritation | [2] |

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.

References

- 1. This compound | C8H16O2 | CID 256426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-DIMETHOXY-1-BUTENE | 10602-36-5 [amp.chemicalbook.com]

- 3. 10602-36-5 CAS MSDS (4,4-DIMETHOXY-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4-Diethoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is a bifunctional organic molecule featuring a terminal alkene and a diethyl acetal group.[1][2] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] The alkene moiety serves as a handle for various addition and polymerization reactions, while the acetal acts as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic signature, and key reactions of this compound.

Molecular Structure and Bonding

The molecular structure of this compound consists of a four-carbon chain with a double bond between C1 and C2, and a diethyl acetal functional group at the C4 position. The presence of the double bond introduces sp² hybridization for C1 and C2, resulting in a planar geometry for this part of the molecule. The remaining carbon atoms (C3 and C4, and those in the ethoxy groups) are sp³ hybridized, leading to a tetrahedral geometry around these centers.

Predicted Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C1=C2 | ~1.34 | ∠(H-C1-H) | ~117 |

| C2-C3 | ~1.51 | ∠(H-C1=C2) | ~121.5 |

| C3-C4 | ~1.53 | ∠(C1=C2-C3) | ~124 |

| C4-O | ~1.43 | ∠(C2-C3-C4) | ~112 |

| O-C(ethyl) | ~1.43 | ∠(C3-C4-O) | ~109.5 |

| C-H (sp²) | ~1.09 | ∠(O-C4-O) | ~109.5 |

| C-H (sp³) | ~1.10 | ∠(C4-O-C(ethyl)) | ~112 |

Note: These values are estimates and may vary slightly depending on the computational method and basis set used.

Spectroscopic Characterization

The structural features of this compound can be elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The predicted chemical shifts are presented in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH₂=) | 5.0 - 5.2 | m | 2H |

| H2 (=CH-) | 5.7 - 5.9 | m | 1H |

| H3 (-CH₂-) | 2.2 - 2.4 | m | 2H |

| H4 (-CH(O)₂) | 4.5 - 4.7 | t | 1H |

| -OCH₂CH₃ (methylene) | 3.4 - 3.6 | q | 4H |

| -OCH₂CH₃ (methyl) | 1.1 - 1.3 | t | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₂=) | ~117 |

| C2 (=CH-) | ~134 |

| C3 (-CH₂-) | ~35 |

| C4 (-CH(O)₂) | ~102 |

| -OCH₂CH₃ (methylene) | ~61 |

| -OCH₂CH₃ (methyl) | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H | Stretching | 3080 - 3010 | Medium |

| C-H (sp³) | Stretching | 2980 - 2850 | Strong |

| C=C | Stretching | 1645 - 1635 | Medium-Weak |

| C-O-C (acetal) | Asymmetric Stretching | 1150 - 1085 | Strong |

| =C-H | Out-of-plane Bending | 995 - 985 and 915 - 905 | Strong |

Experimental Protocols

Synthesis of this compound (3-Butenal diethyl acetal)

This protocol is adapted from the general synthesis of acetals from aldehydes.

Materials:

-

3-Butenal

-

Ethanol

-

Triethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid or amidosulfonic acid)[3]

-

Anhydrous potassium carbonate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol and triethyl orthoformate.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Cool the mixture in an ice bath and add 3-butenal dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding anhydrous potassium carbonate to neutralize the acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) into the GC.

-

Obtain the mass spectrum of the eluting peak corresponding to this compound.

Chemical Reactivity: Acid-Catalyzed Hydrolysis

The acetal group of this compound is stable under neutral and basic conditions but can be readily hydrolyzed in the presence of an acid catalyst to yield 3-butenal and two equivalents of ethanol.[4] This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.

References

Spectroscopic Profile of 4,4-Diethoxybut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Diethoxybut-1-ene, a valuable intermediate in organic synthesis. Due to the limited availability of a complete set of experimentally verified spectra for this specific compound in public databases, this guide presents a combination of predicted data and experimental data for structurally analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₂) | 5.20 - 5.30 | m | |

| H-2 (CH) | 5.85 - 5.95 | m | |

| H-3 (CH₂) | 2.30 - 2.40 | m | |

| H-4 (CH) | 4.50 - 4.60 | t | 5.5 |

| OCH₂CH₃ | 3.45 - 3.60 | m | |

| OCH₂CH₃ | 1.15 - 1.25 | t | 7.0 |

Predicted data is computationally generated and should be used as an estimation. Verification by experimental analysis is recommended.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (=CH₂) | 117.5 |

| C-2 (=CH) | 134.5 |

| C-3 (CH₂) | 37.0 |

| C-4 (CH) | 102.0 |

| OCH₂CH₃ | 61.5 |

| OCH₂CH₃ | 15.5 |

Predicted data is computationally generated and should be used as an estimation. Verification by experimental analysis is recommended.

Table 3: Key Infrared (IR) Absorption Bands for Similar Alkene Ethers

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) |

| =C-H | Stretching | 3080 - 3010 |

| C-H (alkane) | Stretching | 2980 - 2850 |

| C=C | Stretching | 1645 - 1635 |

| C-O-C | Stretching (asymmetric) | 1150 - 1085 |

| =C-H | Bending (out-of-plane) | 1000 - 910 |

This data is based on characteristic absorption regions for alkene and ether functional groups and should be considered as a guide.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - OC₂H₅]⁺ |

| 73 | [CH(OC₂H₅)₂]⁺ |

| 55 | [C₄H₇]⁺ |

Predicted fragmentation patterns are based on common fragmentation pathways for ethers and acetals and should be confirmed with experimental data.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H and ¹³C NMR Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time may be necessary compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the GC column and enter the mass spectrometer.

-

Mass spectra are typically acquired using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range of m/z 35-300.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4,4-Diethoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,4-diethoxybut-1-ene. The content herein is intended to serve as a comprehensive resource for the structural elucidation and verification of this compound, leveraging predictive data based on analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the known spectral data of its close structural analog, acrolein diethyl acetal (3,3-diethoxyprop-1-ene), with adjustments made for the presence of an additional methylene group (CH₂). The quantitative data, including predicted chemical shifts (δ), multiplicities, coupling constants (J), and proton assignments, are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| =CH₂ (Ha, Hb) | 5.20 - 5.40 | m | J(Hc,Ha) ≈ 10.0, J(Hc,Hb) ≈ 17.0, J(Ha,Hb) ≈ 2.0 | 2H |

| -CH= (Hc) | 5.70 - 5.90 | ddt | J(Hc,Hb) ≈ 17.0, J(Hc,Ha) ≈ 10.0, J(Hc,Hd) = 6.5 | 1H |

| -CH₂- (Hd) | 2.30 - 2.50 | dt | J(Hd,He) = 5.5, J(Hc,Hd) = 6.5 | 2H |

| -CH(OEt)₂ (He) | 4.50 - 4.70 | t | J(He,Hd) = 5.5 | 1H |

| -OCH₂CH₃ (Hf) | 3.40 - 3.70 | q | J(Hf,Hg) = 7.0 | 4H |

| -OCH₂CH₃ (Hg) | 1.15 - 1.25 | t | J(Hg,Hf) = 7.0 | 6H |

Note: The predicted values are based on the analysis of acrolein diethyl acetal and general principles of ¹H NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Insertion and Locking: Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of the ¹H NMR Analysis Workflow

The logical progression for analyzing the ¹H NMR spectrum of this compound is outlined in the following diagram. This workflow illustrates the steps from initial data acquisition to the final structural confirmation.

Caption: Workflow for the ¹H NMR analysis of this compound.

This comprehensive guide provides the necessary information for the successful analysis and interpretation of the ¹H NMR spectrum of this compound, which is a critical step in its characterization for research and development purposes.

4,4-Diethoxybut-1-ene: A Comprehensive Technical Guide to a Masked Aldehyde Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is a valuable reagent in organic synthesis, primarily serving as a masked aldehyde synthon for but-3-enal. Its structure incorporates a terminal alkene and a diethyl acetal, the latter of which functions as a protecting group for an aldehyde. This arrangement allows for selective reactions at the alkene moiety without interference from the highly reactive aldehyde group. Subsequent deprotection under acidic conditions readily unmasks the aldehyde, providing a versatile route to γ,δ-unsaturated aldehydes and their derivatives. These structures are key intermediates in the synthesis of a wide range of molecules, including natural products, pharmaceuticals, and flavor and fragrance compounds. This guide provides an in-depth overview of the synthesis, key reactions, and experimental protocols related to this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from crotonaldehyde. One common approach involves the protection of the aldehyde group in crotonaldehyde as a diethyl acetal.

A general procedure for the acetalization of α,β-unsaturated aldehydes involves their reaction with an alcohol, such as ethanol, in the presence of an orthoformate, like triethyl orthoformate, and an acid catalyst.

Table 1: Synthesis of Acetal from α,β-Unsaturated Aldehyde

| Starting Material | Reagents | Catalyst | Yield (%) | Reference |

| 3-Methyl-2-butenal | Ethanol, Triethyl orthoformate | Amidosulfonic acid | 73.1 | [1] |

While a specific, detailed experimental protocol for the synthesis of this compound from crotonaldehyde was not found in the immediate search results, the following procedure for a similar compound can be adapted.

Experimental Protocol: Synthesis of 3-Methyl-2-butenal Diethyl Acetal[1]

-

Reaction Setup: To a reaction vessel, add 106.6 g (2.32 mol) of ethanol, 306 g (2.07 mol) of triethyl orthoformate, and 330 mg (3.4 mmol) of amidosulfonic acid.

-

Addition of Aldehyde: While cooling the mixture with an ice bath, add 125 g (1.49 mol) of 3-methyl-2-butenal dropwise over 2.5 hours.

-

Reaction: Stir the reaction mixture for an additional 1.5 hours.

-

Workup: Add 10 g of K₂CO₃ to the reaction mixture.

-

Purification: The product can be purified by distillation to yield the diethyl acetal.

This protocol can likely be adapted for crotonaldehyde to produce this compound.

Core Utility: The Masked Aldehyde

The primary utility of this compound lies in its role as a masked aldehyde. The acetal group is stable under neutral and basic conditions, allowing for a variety of chemical transformations to be performed on the terminal alkene.

Key Reactions and Applications

The terminal alkene of this compound is amenable to a variety of standard alkene transformations.

Hydroformylation

Hydroformylation of the double bond can introduce a formyl group, leading to a dialdehyde precursor after deprotection.

Heck Coupling

Palladium-catalyzed Heck coupling can be used to form a new carbon-carbon bond at the terminal position of the alkene.

Epoxidation

Epoxidation of the alkene, followed by nucleophilic ring-opening, provides a route to functionalized diols.

Grignard and Wittig Reactions (Post-Deprotection)

Following the deprotection of the acetal to reveal the aldehyde, but-3-enal can undergo a wide range of subsequent reactions.

-

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde functionality of but-3-enal allows for the formation of secondary alcohols. Organomagnesium halides are potent nucleophiles that readily attack the electrophilic carbonyl carbon.[1][2][3][4]

-

Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis by reacting the aldehyde with a phosphonium ylide. This reaction is highly versatile for creating new carbon-carbon double bonds with good control over the location of the new bond.[5][6][7][8][9]

Deprotection of the Acetal

The crucial step in utilizing this compound as a masked aldehyde is the hydrolysis of the acetal to reveal the aldehyde functionality. This is typically achieved under acidic conditions.

Experimental Protocol: General Acid-Catalyzed Hydrolysis of Acetals

-

Dissolution: Dissolve the acetal in a suitable organic solvent such as acetone or tetrahydrofuran.

-

Acidification: Add a catalytic amount of a mild acid. Options include p-toluenesulfonic acid (p-TsOH), amberlyst-15 resin, or dilute aqueous hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the acid with a weak base such as sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude aldehyde can then be purified by distillation or chromatography.

It is important to note that the resulting but-3-enal is a volatile and potentially unstable compound, and it is often used immediately in the next synthetic step without extensive purification.

Conclusion

This compound serves as a highly effective masked synthon for the versatile but-3-enal. Its stability under a range of reaction conditions allows for selective transformations at the alkene functionality, followed by a straightforward deprotection to reveal the aldehyde. This strategy provides a valuable tool for the synthesis of complex molecules in various fields, including pharmaceuticals and materials science. The protocols and reaction schemes presented in this guide offer a framework for the practical application of this useful building block in organic synthesis.

References

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

The Vinyl Frontier: A Technical Guide to the Fundamental Reactivity of the Vinyl Group in 4,4-Diethoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the vinyl group in 4,4-diethoxybut-1-ene, a versatile building block in organic synthesis. The presence of the acetal functionality introduces unique electronic and steric influences on the reactivity of the terminal alkene, making it a subject of interest for the construction of complex molecular architectures. This document provides a detailed overview of its key reactions, including acid-catalyzed hydrolysis, cycloaddition reactions, and hydrogenation, supported by experimental protocols and quantitative data from analogous systems.

Core Reactivity Profile

The vinyl group in this compound exhibits the characteristic reactivity of an electron-rich alkene. The adjacent diethoxy acetal group, while not directly conjugated to the double bond, can influence the reactivity through steric hindrance and by providing a site for intramolecular interactions under certain conditions. The primary modes of reactivity for the vinyl group include:

-

Electrophilic Addition: The double bond is susceptible to attack by electrophiles, with the regioselectivity governed by the stability of the resulting carbocation intermediate.

-

Cycloaddition: It can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.

-

Hydrogenation: The vinyl group can be readily reduced to the corresponding saturated alkyl chain via catalytic hydrogenation.

-

Hydrolysis of the Acetal Group: While not a reaction of the vinyl group itself, the acidic conditions often employed in reactions involving the vinyl ether can lead to the hydrolysis of the acetal to the corresponding aldehyde.

Key Reactions and Experimental Protocols

Acid-Catalyzed Hydrolysis of the Acetal

The acetal group of this compound can be hydrolyzed under acidic conditions to yield 3-butenal. This reaction is a classic example of acetal deprotection and proceeds via a protonated intermediate.

Reaction Mechanism:

The hydrolysis is initiated by protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the final aldehyde product.

Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Experimental Protocol (Representative):

A solution of this compound (1.0 eq) in a mixture of tetrahydrofuran and water (10:1) is treated with a catalytic amount of a strong acid, such as hydrochloric acid (0.1 M). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

Quantitative Data (Analogous System):

The kinetics of the acid-catalyzed hydrolysis of vinyl ethers have been studied extensively. For ethyl vinyl ether, the reaction is first-order in both the ether and the hydronium ion.[1] The rate constants for the hydrolysis of various vinyl ethers are influenced by the electronic and steric nature of the substituents.

| Catalyst | Substrate | Rate Constant (k) | Temperature (°C) | Reference |

| H₃O⁺ | Ethyl Vinyl Ether | Varies with [H₃O⁺] | 25 | [1] |

| HCOOH | Ethyl Vinyl Ether | General acid catalysis observed | 25 | [1] |

| CH₃COOH | Ethyl Vinyl Ether | General acid catalysis observed | 25 | [1] |

Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether.

Diels-Alder Cycloaddition

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene rings. The stereoselectivity of the reaction is governed by the principles of orbital symmetry, with the endo product often being the kinetic product.

Reaction Workflow:

Figure 2: General Workflow for a Diels-Alder Reaction.

Experimental Protocol (Representative):

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene is added a freshly cracked diene, for example, cyclopentadiene (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the Diels-Alder adduct. For less reactive dienes, a Lewis acid catalyst such as zinc chloride may be added to accelerate the reaction.[2]

Quantitative Data (Analogous Systems):

The yields of Diels-Alder reactions are highly dependent on the nature of the diene and dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.

| Diene | Dienophile | Product Yield (%) | Conditions | Reference |

| Cyclopentadiene | Maleic Anhydride | High | Room Temperature | [3] |

| Anthracene-9-methanol | N-methylmaleimide | High | Reflux in water | [4] |

| 2-Furfuryl acetate | Dienophile 3 | 62 | Room Temperature | [5] |

Table 2: Representative Yields for Diels-Alder Reactions.

Catalytic Hydrogenation

The vinyl group of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation, typically using a palladium catalyst. This reaction is highly efficient and proceeds under mild conditions.

Logical Relationship of Hydrogenation:

Figure 3: Hydrogenation of the Vinyl Group.

Experimental Protocol (Representative):

A solution of this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate is added to a flask containing a catalytic amount of 10% palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give the hydrogenated product, 4,4-diethoxybutane.

Quantitative Data (Analogous Systems):

Catalytic hydrogenation of alkenes is generally a high-yielding reaction. The choice of catalyst and solvent can influence the reaction rate and selectivity.

| Substrate | Catalyst | Solvent | Yield (%) | Conditions | Reference |

| Various Alkenes | Pd/C | Dichloromethane | High | 1 atm H₂, RT | [6] |

| Cholesterol | Pd/C | Dichloromethane | High | 1 atm H₂, RT | [6] |

| Tetrasubstituted Olefins | Pt-Ni alloy | Cyclohexane | High | 10 bar H₂, RT | [7] |

Table 3: Representative Yields for Catalytic Hydrogenation of Alkenes.

Spectroscopic Data

The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.

| Technique | Key Features for this compound |

| ¹H NMR | Signals corresponding to the vinyl protons (δ ~5.0-6.0 ppm), the methine proton of the acetal (δ ~4.5 ppm), the methylene protons adjacent to the acetal and the double bond, and the ethoxy groups. |

| ¹³C NMR | Resonances for the vinyl carbons, the acetal carbon, and the carbons of the ethoxy groups. |

| IR | Characteristic C=C stretching vibration for the vinyl group (~1640 cm⁻¹) and C-O stretching vibrations for the acetal (~1100-1000 cm⁻¹). |

| Mass Spec | Molecular ion peak and fragmentation pattern consistent with the structure. |

Table 4: Expected Spectroscopic Data for this compound.

Conclusion

The vinyl group in this compound serves as a versatile handle for a variety of chemical transformations. Its reactivity is characteristic of an electron-rich alkene, allowing for participation in electrophilic additions, cycloadditions, and hydrogenation reactions. The neighboring acetal functionality, while not directly conjugated, can be a site for strategic deprotection to unmask an aldehyde. This dual functionality makes this compound a valuable synthon for the synthesis of complex organic molecules in the fields of materials science, natural product synthesis, and drug development. Further investigation into the specific quantitative aspects of its reactivity will undoubtedly expand its utility in these areas.

References

- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.arizona.edu [repository.arizona.edu]

- 7. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Butenal Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-butenal diethyl acetal. Understanding the chemical behavior of this compound is crucial for its effective use in research, development, and manufacturing, ensuring the integrity of experiments and the safety of personnel. This document outlines the principal degradation pathways, provides recommendations for storage and handling, and details experimental protocols for stability assessment.

Chemical Stability Profile

3-Butenal diethyl acetal, like other acetals, exhibits a distinct stability profile characterized by sensitivity to acidic conditions and the potential for peroxide formation upon exposure to atmospheric oxygen.

Hydrolysis

The primary degradation pathway for 3-butenal diethyl acetal is acid-catalyzed hydrolysis. In the presence of even catalytic amounts of acid and water, the acetal linkage is cleaved to yield 3-butenal and two equivalents of ethanol. This reaction is reversible, but in aqueous environments, the equilibrium favors the formation of the aldehyde and alcohol.

Key Points:

-

Acidic Conditions: Rapid degradation.

-

Neutral and Basic Conditions: Generally stable.[1]

The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step.[3][4][5][6]

Peroxide Formation

As a compound with ether linkages, 3-butenal diethyl acetal is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[7] This autooxidation process can be accelerated by the presence of impurities. The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or friction. It is therefore imperative to monitor for the presence of peroxides, especially in older containers or samples that have been opened. A general control limit for peroxide concentration in solvents is often considered to be 100 ppm.[8]

Thermal and Photostability

While specific studies on the thermal and photostability of 3-butenal diethyl acetal are limited, its classification as a flammable liquid indicates a potential for degradation at elevated temperatures.[9] As with many organic molecules, exposure to ultraviolet (UV) light may promote degradation, including peroxide formation.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and ensure the safe use of 3-butenal diethyl acetal.

Storage Conditions

The following table summarizes the recommended storage conditions for 3-butenal diethyl acetal based on safety data sheets and general chemical knowledge.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[10] Options include room temperature or refrigeration in a flammables-rated unit. | To minimize evaporation and potential degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent the formation of peroxides. |

| Light | Protect from direct sunlight.[2] Store in an amber or opaque container. | To prevent photodegradation and peroxide formation. |

| Container | Keep container tightly closed in a dry place.[2][10] | To prevent contamination with water and subsequent hydrolysis, and to minimize exposure to air. |

| Incompatible Materials | Acids, strong oxidizing agents, strong bases, and strong reducing agents.[2] | To prevent chemical reactions that could lead to degradation or hazardous situations. |

Handling Precautions

When handling 3-butenal diethyl acetal, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and explosion-proof equipment.[10]

-

Static Discharge: Take precautionary measures against static discharge.[10]

-

Peroxide Testing: Regularly test for the presence of peroxides, especially for containers that have been open for more than 12 months. A recommended shelf life for opened containers of similar acetals is 12 months.[1]

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of 3-butenal diethyl acetal.

Stability Indicating HPLC Method for Hydrolysis Studies

This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the hydrolysis of 3-butenal diethyl acetal.

Objective: To develop and validate an HPLC method capable of separating and quantifying 3-butenal diethyl acetal from its primary degradation product, 3-butenal.

Materials and Reagents:

-

3-Butenal diethyl acetal reference standard

-

3-Butenal reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or phosphoric acid

-

pH meter

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Chromatographic Conditions Development:

-

Mobile Phase: A gradient elution is often effective for separating compounds with different polarities. Start with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient could be:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: 5% A, 95% B

-

18-20 min: Linear gradient back to 95% A, 5% B

-

20-25 min: 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at a wavelength where both 3-butenal diethyl acetal and 3-butenal have reasonable absorbance (e.g., 210 nm).

-

Injection Volume: 10 µL

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Prepare a solution of 3-butenal diethyl acetal (e.g., 1 mg/mL) in a solution of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40 °C) and take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the samples with a suitable base before injection.

-

Base Hydrolysis: Prepare a solution of 3-butenal diethyl acetal in 0.1 M sodium hydroxide. Treat similarly to the acid hydrolysis samples.

-

Neutral Hydrolysis: Prepare a solution of 3-butenal diethyl acetal in water. Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: Prepare a solution of 3-butenal diethyl acetal in a solution of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

-

Thermal Degradation: Expose the solid or neat liquid sample to dry heat (e.g., 60 °C) for a specified period. Dissolve in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of 3-butenal diethyl acetal to UV light (e.g., in a photostability chamber).

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines, including specificity (peak purity analysis of the parent compound in the presence of degradation products), linearity, accuracy, precision, and robustness.

-

Protocol for Peroxide Detection

This protocol describes a qualitative and semi-quantitative method for the detection of peroxides in 3-butenal diethyl acetal.

Objective: To safely detect the presence of peroxides in a sample of 3-butenal diethyl acetal.

Method 1: Peroxide Test Strips

Materials:

-

Commercially available peroxide test strips (e.g., Quantofix®)

-

Sample of 3-butenal diethyl acetal

-

Deionized water

Procedure:

-

Dip the test strip into the 3-butenal diethyl acetal sample for 1 second.

-

Allow the solvent to evaporate from the test strip.

-

Add one drop of deionized water to the test pad.[8]

-

Compare the color of the test pad to the color scale provided with the test strips. A blue color indicates the presence of peroxides.[8]

Method 2: Potassium Iodide Test

Materials:

-

Sample of 3-butenal diethyl acetal

-

Glacial acetic acid

-

Potassium iodide (KI) crystals

-

Starch solution (optional)

Procedure:

-

In a clean, dry test tube, add 1 mL of the 3-butenal diethyl acetal sample.

-

Add 1 mL of glacial acetic acid.

-

Add approximately 0.1 g of potassium iodide crystals.

-

Gently swirl the mixture.

-

A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[8]

-

For increased sensitivity, a drop of starch solution can be added. A blue-black color will form in the presence of iodine, which is generated from the reaction of peroxides with potassium iodide.

Interpretation of Results: If peroxides are detected, the material should be handled with extreme caution. Distillation or concentration of peroxidized material should not be performed. Consult your institution's safety guidelines for procedures on the removal of peroxides or the disposal of the contaminated material.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key degradation pathway and a recommended workflow for handling and storage.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. 3-Butenal diethyl acetal 97 10602-36-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Unveiling 4,4-Diethoxybut-1-ene: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates both a terminal alkene and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for selective chemical transformations at either functional group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this important compound, presenting key data in a structured format, detailing experimental protocols, and illustrating the synthetic logic through diagrams.

Discovery and First Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its first preparation is logically situated within the broader exploration of acetal chemistry and the reactions of α,β-unsaturated aldehydes in the mid-20th century. The synthesis of unsaturated acetals was an active area of research, and the preparation of this compound can be inferred to have emerged from systematic studies on the protection of aldehyde functionalities in unsaturated systems.

The most probable and historically consistent first synthesis of this compound involves the acid-catalyzed reaction of crotonaldehyde with triethyl orthoformate and ethanol. This method represents a straightforward and efficient way to form the diethyl acetal while preserving the terminal double bond. Another plausible early method involves the isomerization of the thermodynamically less stable 1,1-diethoxy-2-butene under acidic conditions.

Core Data Summary

The following tables summarize the key quantitative data associated with the physical properties and a plausible first synthesis of this compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Boiling Point | 66-67 °C at 50 mmHg |

| Density | 0.851 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.408 |

| CAS Number | 10602-36-5 |

Table 2: Representative Synthesis Data for this compound

| Parameter | Value | Reference |

| Starting Materials | Crotonaldehyde, Triethyl Orthoformate, Ethanol | General Acetal Synthesis Protocols |

| Catalyst | Acid Catalyst (e.g., p-toluenesulfonic acid) | General Acetal Synthesis Protocols |

| Typical Yield | Not explicitly found for the first synthesis, but analogous reactions suggest moderate to high yields. | N/A |

| ¹H NMR Data | Not explicitly found for the first synthesis. Modern spectral data would be required for confirmation. | N/A |

| ¹³C NMR Data | Not explicitly found for the first synthesis. Modern spectral data would be required for confirmation. | N/A |

| IR Spectroscopy Data | Not explicitly found for the first synthesis. Key peaks would include C=C stretch and C-O-C stretch. | N/A |

Experimental Protocols

While the exact parameters of the very first synthesis are not documented in a single source, a representative and plausible experimental protocol based on established methods for acetal synthesis is detailed below.

Synthesis of this compound from Crotonaldehyde

Materials:

-

Crotonaldehyde

-

Triethyl orthoformate

-

Absolute Ethanol

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Anhydrous sodium carbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of crotonaldehyde in absolute ethanol.

-

Catalyst Addition: A catalytic amount of anhydrous p-toluenesulfonic acid is added to the stirred solution.

-

Reagent Addition: Triethyl orthoformate is added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde.

-

Workup: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized by the addition of anhydrous sodium carbonate. The mixture is stirred until effervescence ceases.

-

Extraction: The reaction mixture is filtered, and the filtrate is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with saturated sodium chloride solution (brine) and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical pathway for the synthesis of this compound and a typical experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for synthesis and purification.

References

In-Depth Technical Guide on the Thermochemical Data of 4,4-Diethoxybut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4,4-Diethoxybut-1-ene. Due to the absence of experimentally determined thermochemical data for this specific compound in publicly available literature, this guide utilizes the well-established Benson group additivity method to estimate its gas-phase enthalpy of formation, standard entropy, and heat capacity at various temperatures. Detailed methodologies for common experimental techniques used to determine these properties are also presented to guide future empirical studies. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized.

Estimated Thermochemical Data

The thermochemical properties of this compound were estimated using Benson's group additivity method. This method posits that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent polyvalent atomic groups. The molecule was dissected into the following groups, and their corresponding literature values were used for the calculations.

Table 1: Benson Group Additivity Values Used for Estimation

| Group | Description | ΔHf°(298.15 K) (kcal/mol) | S°(298.15 K) (cal/mol·K) | Cp(300 K) (cal/mol·K) | Cp(500 K) (cal/mol·K) | Cp(800 K) (cal/mol·K) | Cp(1000 K) (cal/mol·K) |

| C-(C)(H)3 | Methyl group | -10.20 | 30.41 | 6.19 | 10.39 | 15.65 | 18.23 |

| C-(O)(C)(H)2 | Methylene group bonded to carbon and oxygen | -7.90 | 30.13 | 5.80 | 9.40 | 14.20 | 16.80 |

| O-(C)2 | Ether oxygen bonded to two carbons | -23.70 | 9.42 | 4.00 | 5.50 | 6.50 | 7.00 |

| C-(O)2(C)(H) | Acetal group | -36.60 | -11.60 | 5.40 | 9.80 | 14.50 | 16.90 |

| C-(Cd)(C)(H)2 | Methylene group adjacent to a double bond | -4.93 | 30.13 | 5.51 | 8.86 | 13.25 | 15.62 |

| Cd-(C)(H) | Vinylic CH group | 8.59 | 27.61 | 5.10 | 8.20 | 11.80 | 13.50 |

| Cd-(H)2 | Vinylic CH2 group | 6.26 | 27.61 | 4.80 | 7.80 | 11.20 | 12.80 |

Note on Group Value Sources: The values for C-(C)(H)3, C-(O)(C)(H)2, O-(C)2, and C-(O)2(C)(H) are standard values from Benson's compilations. The values for C-(Cd)(C)(H)2, Cd-(C)(H), and Cd-(H)2 are from updated compilations for unsaturated hydrocarbons.

The estimated thermochemical data for this compound are summarized in Table 2.

Table 2: Estimated Thermochemical Data for this compound

| Property | Estimated Value |

| Enthalpy of Formation (Gas, 298.15 K) | -71.87 kcal/mol |

| Standard Entropy (Gas, 298.15 K) | 109.81 cal/mol·K |

| Heat Capacity (Cp) (Gas) | |

| 300 K | 43.00 cal/mol·K |

| 500 K | 68.21 cal/mol·K |

| 800 K | 97.60 cal/mol·K |

| 1000 K | 114.35 cal/mol·K |

Experimental Protocols for Thermochemical Data Determination

While estimated data provides valuable insight, experimental verification is crucial for high-accuracy applications. The following are standard experimental protocols for determining the key thermochemical properties of organic compounds like this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is most accurately determined by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed, pressurized with a surplus of pure oxygen (typically around 30 atm), and submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released and the moles of the sample burned. The standard enthalpy of formation is then determined using Hess's Law, from the enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance as a function of temperature can be determined using Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped.

-

Data Analysis: The heat flow difference is directly proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire. The heat capacity of the sample at a given temperature is calculated using the following equation:

Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std

where DSC is the differential heat flow and m is the mass.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the reaction of a suitable Grignard reagent with an orthoformate, followed by a selective reduction or rearrangement. A proposed two-step synthesis is outlined below.

Caption: Proposed synthesis of this compound.

Logical Relationships in Thermochemical Data Determination

The determination of thermochemical data involves a logical flow from experimental measurements to calculated properties.

Caption: Workflow for thermochemical data determination.

Conclusion

This technical guide provides estimated thermochemical data for this compound based on the Benson group additivity method, filling a gap in the existing literature. The detailed experimental protocols offer a clear path for future empirical validation of these values. The proposed synthesis workflow provides a practical starting point for the preparation of this compound for further study. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-Diethoxybut-1-yne via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,4-diethoxybut-1-yne, a valuable bifunctional building block in organic synthesis. The method described utilizes the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. Specifically, it involves the reaction of a propargyl Grignard reagent with triethyl orthoformate to form the desired diethyl acetal. This application note includes a summary of reaction parameters, a detailed experimental protocol, and visualizations of the experimental workflow and underlying chemical transformation.

Introduction

4,4-Diethoxybut-1-yne is a key synthetic intermediate possessing both a terminal alkyne and a masked aldehyde in the form of a diethyl acetal. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, natural products, and functionalized materials. The Grignard reaction provides a reliable and scalable method for its preparation from readily available starting materials.[1] The reaction of Grignard reagents with orthoformates, known as the Bodroux-Chichibabin aldehyde synthesis, is a classic method for the formation of acetals.[2]

Reaction and Mechanism

The synthesis proceeds via the formation of a propargyl Grignard reagent from propargyl bromide and magnesium metal. This organomagnesium halide then acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. Subsequent workup yields the desired 4,4-diethoxybut-1-yne.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of 4,4-dialkoxybut-1-ynes using organometallic reagents.

| Parameter | Value | Reference |

| Reactants | ||

| Propargyl Bromide | 1.0 eq | [1] |

| Magnesium Turnings | 1.1 - 1.5 eq | General Grignard protocols[3][4] |

| Triethyl Orthoformate | 1.0 - 1.2 eq | [2][5] |

| Solvent | Anhydrous Diethyl Ether or THF | [3][4][6] |

| Reaction Temperature | ||

| Grignard Formation | Room Temperature to Reflux | [4][7] |

| Reaction with Orthoformate | 0 °C to Room Temperature | [1] |

| Reaction Time | ||

| Grignard Formation | 1 - 2 hours | Inferred from general protocols |

| Reaction with Orthoformate | 2 - 12 hours | Inferred from related syntheses |

| Reported Yield | 55-74% (with modified orthoformates) | [1] |

Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Propargyl bromide (handle with care, lachrymator)

-

Triethyl orthoformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

1. Preparation of the Grignard Reagent:

1.1. Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[3]

1.2. Reaction Setup: Assemble the three-necked flask with the reflux condenser (topped with a drying tube or connected to the inert gas line), the dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask.

1.3. Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[6] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Allow to cool to room temperature.

1.4. Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of propargyl bromide in anhydrous diethyl ether. Add a small portion of the propargyl bromide solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming may be necessary to start the reaction.[7]

1.5. Grignard Formation: Once the reaction has started, add the remaining propargyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear as a grayish, cloudy suspension.[4]

2. Reaction with Triethyl Orthoformate:

2.1. Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

2.2. Addition of Orthoformate: Add triethyl orthoformate dropwise from the dropping funnel to the stirred Grignard solution, maintaining the temperature below 10 °C.

2.3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Workup and Purification:

3.1. Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent.[8]

3.2. Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

3.3. Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

3.4. Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

3.5. Purification: Purify the crude product by vacuum distillation to obtain 4,4-diethoxybut-1-yne as a colorless liquid.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4,4-diethoxybut-1-yne.

Reaction Mechanism Pathway

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 4,4-Diethoxybut-1-ene as a C4 Building Block in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,4-diethoxybut-1-ene and its derivatives as versatile C4 building blocks in the total synthesis of complex natural products. The content herein focuses on practical applications, presenting quantitative data in structured tables and offering detailed methodologies for key experiments.

Introduction to this compound

This compound is a valuable C4 synthon in organic synthesis. Its structure incorporates a terminal alkene, which can participate in a variety of carbon-carbon bond-forming reactions, and a diethyl acetal, which serves as a masked aldehyde. This dual functionality allows for a range of synthetic transformations, making it a powerful tool for the construction of complex molecular architectures. The acetal can be deprotected under acidic conditions to reveal the aldehyde, which can then be used in reactions such as Wittig olefination, aldol additions, and reductive aminations. The terminal alkene can undergo transformations like cross-metathesis, hydroboration-oxidation, and epoxidation, providing access to a diverse array of functional groups.

A prominent example of the strategic use of a C4 building block conceptually related to this compound is in the convergent total synthesis of the potent antitumor agent, (-)-Lasonolide A, by Trost and coworkers. This synthesis highlights the utility of such synthons in the preparation of complex fragments for convergent coupling strategies.

Case Study: Total Synthesis of (-)-Lasonolide A

The total synthesis of (-)-Lasonolide A provides an excellent case study for the application of C4 building blocks. The retrosynthetic analysis of (-)-Lasonolide A reveals two key fragments of similar complexity: an alkyne-containing northern fragment and an alkene-containing southern fragment. A crucial step in this synthesis is the ruthenium-catalyzed alkene-alkyne coupling to form the C11-C12 bond and construct the macrocycle's backbone.

While the synthesis does not start directly from this compound, the preparation of the southern fragment (the alkene partner) involves the use of a four-carbon unit that is functionally equivalent, demonstrating the synthetic strategy of employing a C4 building block with a terminal olefin and a latent carbonyl group.

Retrosynthetic Analysis of (-)-Lasonolide A

The retrosynthetic strategy for (-)-Lasonolide A is depicted below. The macrolide is disconnected at the ester linkage and the C11-C12 bond, leading to the northern alkyne fragment and the southern alkene fragment.

Figure 1: Retrosynthetic disconnection of (-)-Lasonolide A.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for the synthesis of the southern alkene fragment of (-)-Lasonolide A, showcasing the application of a C4 building block strategy.

Synthesis of the Southern Alkene Fragment

The synthesis of the southern alkene fragment involves several key transformations, including an asymmetric aldol reaction to set a key stereocenter, followed by a series of protecting group manipulations and functional group interconversions. A four-carbon building block is introduced via a Grignard reaction.

Table 1: Key Reactions and Quantitative Data in the Synthesis of the Southern Alkene Fragment

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | d.r. / e.e. |

| 1 | Asymmetric Aldol Reaction | Ynone, Aldehyde, Zn/Prophenol catalyst, -20 °C, 72 h | β-hydroxy ketone | 54 | 99% e.e. |

| 2 | Diastereoselective Reduction | β-hydroxy ketone, DIBAL-H, -78 °C | syn-1,3-diol | 98 | 17:1 d.r. |

| 3 | Grignard Addition of C4 unit | Weinreb amide, 4-pentenylmagnesium bromide, THF | Ynone | 95 | N/A |

| 4 | CBS Reduction | Ynone, (S)-CBS, BH3·DMS, THF | Propargyl alcohol | 70 | 6.7:1 d.r. |

| 5 | Alkene-Alkyne Coupling | Southern Alkene Fragment, Northern Alkyne Fragment, [CpRu(MeCN)3]PF6, acetone, 55 °C | Coupled Product | 56 | 4:1 (linear:branched) |

Protocol 1: Asymmetric Aldol Reaction

This protocol describes the enantioselective aldol reaction to form the initial β-hydroxy ketone.

Materials:

-

Ynone (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

ZnEt2 (2.4 equiv)

-

Prophenol catalyst (2.6 equiv)

-

Toluene, anhydrous

Procedure:

-

To a solution of the prophenol catalyst in toluene at 0 °C is added ZnEt2 dropwise.

-

The mixture is stirred for 30 minutes, and then the ynone is added.

-

After stirring for another 30 minutes, the aldehyde is added dropwise.

-

The reaction mixture is stirred at -20 °C for 72 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Alkene-Alkyne Coupling

This protocol details the key coupling reaction between the southern alkene and northern alkyne fragments.

Materials:

-

Southern Alkene Fragment (5.0 equiv)

-

Northern Alkyne Fragment (1.0 equiv)

-

[CpRu(MeCN)3]PF6 (15 mol%)

-

Acetone, anhydrous

Procedure:

-

To a solution of the northern alkyne fragment in anhydrous acetone is added the southern alkene fragment.

-

The ruthenium catalyst is added, and the reaction mixture is heated to 55 °C.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the coupled product.

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of the southern alkene fragment and its subsequent coupling with the northern alkyne fragment.

Figure 2: Synthetic workflow for the convergent assembly of a (-)-Lasonolide A precursor.

Conclusion